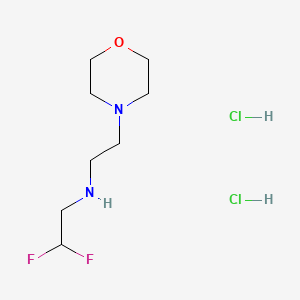

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride, also known as DFEM, is a fluorinated amine compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of different fields, including organic chemistry, biochemistry, and pharmacology. In particular, DFEM has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug target in pharmacological studies.

Applications De Recherche Scientifique

Catalytic Amination of Aryl Chlorides

A catalytic system comprising a Pd(0) precursor and a dihydroimidazoline carbene ligand has demonstrated high efficiency in the amination of aryl and heteroaryl chlorides at room temperature. This system has achieved turnover numbers as high as 5000 at elevated temperatures for reactions involving morpholine with unactivated aryl chlorides, suggesting potential applications in the synthesis of complex amines including N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine derivatives (Stauffer et al., 2000).

Amine Protecting Groups and Synthesis of Morpholines

Sulfinamides have been identified as highly effective amine protecting groups, facilitating the synthesis of morpholines from 1,2-amino alcohols. This approach involves a double sulfinylation/hydrolysis strategy followed by reaction with bromoethyldiphenylsulfonium triflate, yielding protected morpholines in high yields. This methodology has been applied in the formal synthesis of the antidepressant drug (S,S)-reboxetine, illustrating its utility in pharmaceutical synthesis (Fritz et al., 2011).

Analysis of Aliphatic Amines in Environmental Samples

The determination of aliphatic amines, including morpholine, in waste and surface water at sub-ppb levels involves derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. This method enables the analysis of amines in aquatic environments, highlighting the environmental monitoring applications of derivatives of N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine (Sacher et al., 1997).

Electrochemical Fluorination of Cyclic Amines

Electrochemical fluorination of N-chloroalkyl substituted cyclic amines, including N-chloromethylmorpholine, has been conducted to obtain chlorine-retaining-perfluoroamines and perfluorinated amines. This process demonstrates the potential for modifying cyclic amines, such as N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine, to enhance their properties for various applications (Hayashi et al., 1983).

Propriétés

IUPAC Name |

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O.2ClH/c9-8(10)7-11-1-2-12-3-5-13-6-4-12;;/h8,11H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVZEVGVGSOIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)

![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)

![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)